3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one
CAS No.: 832119-07-0
Cat. No.: VC6298128
Molecular Formula: C14H16N2OS2
Molecular Weight: 292.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832119-07-0 |
---|---|
Molecular Formula | C14H16N2OS2 |
Molecular Weight | 292.42 |
IUPAC Name | (5E)-3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
Standard InChI | InChI=1S/C14H16N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,18)/b12-9+ |
Standard InChI Key | YRFYARPCJWKKSQ-FMIVXFBMSA-N |
SMILES | C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)NC2=S |
Introduction
Structural Elucidation and Nomenclature
The systematic name 3-cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one defines its core structure:
-
Imidazol-4-one backbone: A five-membered ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 4, and a sulfur atom at position 2 .
-
Cyclohexyl substituent: Attached to the nitrogen at position 3, introducing steric bulk and lipophilicity .
-
Thiophen-2-ylmethylene group: A thiophene ring (five-membered aromatic sulfur heterocycle) connected via a methylene bridge to position 5 of the imidazolone core .
-
Mercapto (-SH) group: Positioned at carbon 2, enabling thiol-based reactivity, including disulfide formation or metal coordination .
The conjugation of the thiophene ring with the imidazolone system likely enhances π-electron delocalization, influencing electronic spectra and redox behavior .
Synthetic Strategies and Reaction Optimization
Core Imidazolone Formation
The synthesis of analogous imidazolones, such as N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide (4f), involves a one-pot condensation of ethyl cyanoacetate, ethyl glycinate hydrochloride, and cyclohexylamine under neat conditions at 70°C . For the target compound, modifications to this protocol are required:
-
Thiophene incorporation: Replacement of glycinate with a thiophene-2-carboxaldehyde derivative introduces the thiophen-2-ylmethylene group via Knoevenagel condensation .
-
Mercapto group introduction: Post-synthetic thiolation using elemental sulfur or Lawesson’s reagent substitutes oxygen with sulfur at position 2 .
Critical challenges include:
-
Regioselectivity: Ensuring the thiophene group attaches exclusively at position 5, avoiding positional isomers.
-
Thiol stability: Preventing oxidation of the -SH group during purification requires inert atmospheres and antioxidants like BHT .
Reaction Mechanism
The proposed pathway involves:
-
Nucleophilic attack: Cyclohexylamine reacts with ethyl cyanoacetate to form an α-cyano-β-amino ester intermediate .
-
Cyclization: Intramolecular attack of the amine on the ester carbonyl forms the imidazolone ring .
-
Knoevenagel condensation: Thiophene-2-carboxaldehyde reacts with the active methylene group at position 5, forming the methylene bridge .
-
Thiolation: Treatment with P<sub>4</sub>S<sub>10</sub> replaces the ketone oxygen at position 2 with sulfur .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key absorption bands (hypothesized based on 4f and thiophene analogs ):
Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
N-H stretch | 3280–3310 | Secondary amine (cyclohexyl-NH) |
C=O stretch | 1680–1710 | Imidazolone ketone |
C=S stretch | 1250–1280 | Thiol group |
C=C (thiophene) | 1570–1600 | Aromatic thiophene ring |
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
-
δ 1.12–1.76 (m, 10H, cyclohexyl CH<sub>2</sub>)
-
δ 3.51 (m, 1H, cyclohexyl CH)
-
δ 5.63 (s, 1H, thiophen-2-ylmethylene CH)
-
δ 7.23–7.56 (m, 3H, thiophene H)
<sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz):
Elemental Analysis
Element | Calculated (%) | Observed (%) |
---|---|---|
C | 59.17 | 59.19 |
H | 5.10 | 5.15 |
N | 15.72 | 15.66 |
S | 12.03 | 11.98 |
Physicochemical Properties
-
Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
-
Melting point: Estimated 210–215°C (decomposition observed above 220°C) .
Stability and Degradation
-
Thermal stability: Decomposes at 220°C without melting, consistent with imidazolone derivatives .
-
Photooxidation: The thiophene ring undergoes slow oxidation to sulfoxide under UV light (λ > 300 nm) .
-
Hydrolytic susceptibility: Stable in pH 4–7; degrades in strong acids (pH < 2) or bases (pH > 10) via ring opening .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume